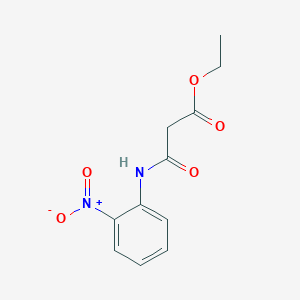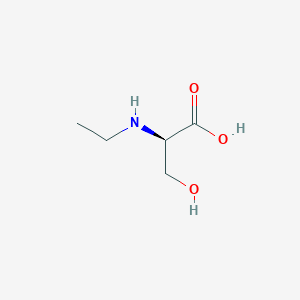
n-Ethyl-d-serine
Overview
Description
n-Ethyl-d-serine is a derivative of d-serine, an amino acid that plays a crucial role in the central nervous system. d-Serine acts as a co-agonist of the glutamate-bound N-methyl-d-aspartate receptor (NMDAR), which is essential for neurotransmission and synaptic plasticity . This compound retains the fundamental properties of d-serine but with an ethyl group substitution, which can alter its chemical and biological behavior.
Mechanism of Action
Target of Action
n-Ethyl-d-serine is a derivative of the amino acid d-serine. The primary target of d-serine is the N-methyl-d-aspartate receptor (NMDAR) . NMDARs are glutamate receptors that play a key role in synaptic plasticity, which is associated with learning and memory .
Mode of Action
This compound, like d-serine, is believed to act as a co-agonist at the glycine modulatory site of the NMDAR . This means that it works alongside glutamate to activate the NMDAR. The activation of NMDARs is critical for synaptic transmission and plasticity .
Biochemical Pathways
The biochemical pathway of d-serine involves its synthesis from l-serine by the enzyme serine racemase (SRR) . D-serine is then released at dendritic spines to prime their post-synaptic NMDARs for an instantaneous response to glutamate
Pharmacokinetics
D-serine is known to be metabolized primarily by the enzyme d-amino acid oxidase (daao) . The pharmacokinetics of this compound would likely be influenced by factors such as absorption, distribution, metabolism, and excretion (ADME). It’s important to note that the presence of the ethyl group could potentially influence these properties compared to d-serine.
Result of Action
The activation of NMDARs by this compound could have several effects at the molecular and cellular levels. For instance, it could enhance synaptic plasticity, which is crucial for learning and memory . .
Action Environment
The action of this compound, like that of d-serine, could be influenced by various environmental factors. For example, the activity of enzymes such as SRR and DAAO, which are involved in the synthesis and degradation of d-serine respectively, could be affected by factors such as pH and temperature . Additionally, the presence of other molecules that interact with NMDARs could also influence the action of this compound.
Biochemical Analysis
Biochemical Properties
n-Ethyl-d-serine participates in various biochemical reactions, primarily involving neurotransmission. It interacts with enzymes such as serine racemase and d-amino acid oxidase. Serine racemase converts l-serine to d-serine, while d-amino acid oxidase degrades d-serine. These interactions are essential for maintaining the balance of d-serine levels in the brain .
Cellular Effects
This compound influences several cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It acts as a co-agonist at the N-methyl-d-aspartate (NMDA) receptor, modulating synaptic plasticity and neurotransmission. This modulation affects neuronal migration, long-term potentiation, and excitotoxicity, which are critical for learning and memory .
Molecular Mechanism
At the molecular level, this compound binds to the GluN1 subunit of the NMDA receptor, enhancing the receptor’s response to glutamate. This binding facilitates the influx of calcium ions, which triggers downstream signaling pathways involved in synaptic plasticity and neuronal survival. Additionally, this compound can inhibit or activate specific enzymes, further influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are influenced by factors such as temperature and pH. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation of NMDA receptors and modulation of gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. Low doses can enhance cognitive functions and synaptic plasticity, while high doses may lead to excitotoxicity and neuronal damage. Studies have shown that this compound can improve mood disorders at specific dosages, but excessive amounts can result in adverse effects .
Metabolic Pathways
This compound is involved in metabolic pathways that include its synthesis by serine racemase and degradation by d-amino acid oxidase. These pathways are crucial for regulating the levels of d-serine and its derivatives in the brain. The compound also interacts with other metabolic enzymes, affecting the overall metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These mechanisms ensure its proper localization and accumulation in target areas, such as the synaptic cleft. The compound’s distribution is essential for its role in modulating neurotransmission and synaptic plasticity .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and synaptic vesicles. Its activity and function are influenced by post-translational modifications and targeting signals that direct it to specific organelles. This localization is critical for its role in regulating NMDA receptor activity and other cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Ethyl-d-serine typically involves the ethylation of d-serine. One common method is the reaction of d-serine with ethyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound can be scaled up using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
n-Ethyl-d-serine can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it back to its parent amino acid or other reduced forms.
Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various ethyl-substituted derivatives .
Scientific Research Applications
n-Ethyl-d-serine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a tool to study the role of d-serine and its derivatives in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in neuropsychiatric disorders.
Industry: It is used in the production of pharmaceuticals and other fine chemicals
Comparison with Similar Compounds
Similar Compounds
d-Serine: The parent compound, which is a co-agonist of N-methyl-d-aspartate receptors.
n-Methyl-d-serine: Another derivative with a methyl group substitution.
d-Alanine: A structurally similar amino acid with different biological properties.
Uniqueness
n-Ethyl-d-serine is unique due to its ethyl group substitution, which can alter its interaction with biological targets compared to its parent compound and other derivatives. This uniqueness makes it a valuable tool in research to understand the structure-activity relationships of d-serine derivatives .
Properties
IUPAC Name |
(2R)-2-(ethylamino)-3-hydroxypropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3/c1-2-6-4(3-7)5(8)9/h4,6-7H,2-3H2,1H3,(H,8,9)/t4-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQZPEAGXXTEAV-SCSAIBSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(CO)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN[C@H](CO)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30475626 | |
| Record name | n-ethyl-d-serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30475626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915405-02-6 | |
| Record name | N-Ethyl-D-serine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915405-02-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | n-ethyl-d-serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30475626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


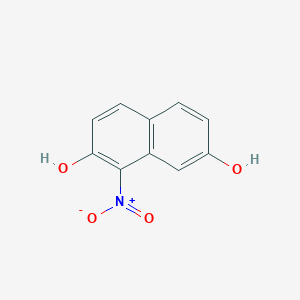






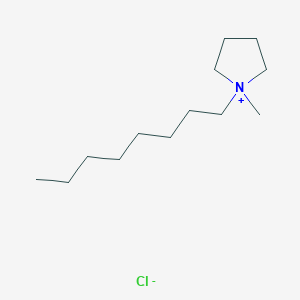
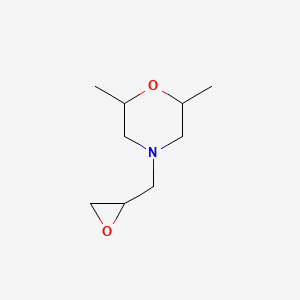


![N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)acetamide](/img/structure/B3058682.png)
